molecular formula C4H6ClN5 B082266 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine CAS No. 10581-62-1

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B082266
CAS RN: 10581-62-1
M. Wt: 159.58 g/mol
InChI Key: PEHJTVMOGGJPJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine derivatives involves appropriate synthetic procedures characterized by spectral analysis. Kushwaha and Sharma (2022) synthesized a series of these derivatives and evaluated their antibacterial and antifungal activities, highlighting the compound's utility in developing antimicrobial agents (Kushwaha & Sharma, 2022).

Molecular Structure Analysis

The molecular structure of related triazine compounds has been determined through various methods, including X-ray crystallography and spectral data. For example, the structure of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines was explored by Díaz‐Ortiz et al. (2003), providing insights into the stabilization mechanisms via intra and intermolecular hydrogen bonds (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions, leading to the formation of compounds with significant antibacterial and antifungal activities. The synthesized compounds show efficacy against both Gram-positive and Gram-negative bacteria, indicating the chemical's broad-spectrum antimicrobial potential (Kushwaha & Sharma, 2022).

Physical Properties Analysis

While specific studies focusing on the physical properties of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine are not directly highlighted, the physical properties of similar triazine derivatives, such as crystal structures and thermal behavior, have been extensively studied. These studies provide a foundational understanding of how triazine compounds behave under various conditions and how their physical properties can be manipulated for specific applications.

Chemical Properties Analysis

The chemical properties of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine derivatives, including their reactivity and the conditions under which they can undergo transformations to yield new compounds with desired functionalities, are critical for their application in synthesis and material science. For instance, the ability of these compounds to act as intermediates in the formation of antimicrobial agents underlines their chemical versatility and potential for further exploration in drug discovery and development (Kushwaha & Sharma, 2022).

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, including compounds like 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine, have been recognized for their diverse biological activities. These heterocyclic compounds, characterized by a triazine scaffold, exhibit a wide range of pharmacological effects. Studies have shown that triazine derivatives possess antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Their potential in drug development is considerable due to their potent pharmacological activities, making the triazine nucleus a focal point for future pharmaceutical research (Verma, Sinha, & Bansal, 2019).

Applications in Energetic Materials

The application of high-nitrogen-containing azine energetic materials, including triazine derivatives, has been a significant area of research in energy materials. These compounds have demonstrated potential in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The study of triazine energetic compounds underscores their broad application prospects in the field of energetic materials (Yongjin & Ba, 2019).

Mesogenic Properties and Liquid Crystal Applications

Research on triazine-based mesogens has highlighted their significance in organo-electronic applications due to their charge and energy transport properties. Triazine-based discotic liquid crystals have been the subject of extensive study for their structural modifications and their applications in liquid crystal displays and other technologies. This focus on 1,3,5-triazine-based mesogens illustrates the innovative approaches to enhancing liquid crystal technology (Devadiga & Ahipa, 2019).

Anticancer Scaffold

The 1,3,5-triazine scaffold has been extensively explored for developing anticancer drugs. Triazine analogs have shown significant activity against various cancer cell lines through different mechanisms. This research underlines the importance of triazine derivatives in synthesizing new anticancer agents with potent efficacy and favorable pharmacokinetic profiles. Such studies are crucial for advancing cancer treatment options (Kumar, Kumar, Roy, & Singh, 2019).

Environmental Sensing and Luminescent Micelles

Triazine derivatives have been incorporated into luminescent micelles for sensing applications, particularly for detecting nitroaromatic and nitramine explosives. These nanostructured luminescent micelles, utilizing triazine compounds, demonstrate the potential for developing advanced materials for environmental monitoring and forensic applications. The research into these "chemical noses" showcases the adaptability of triazine compounds in creating sensitive and selective sensors for hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or new methods of synthesis.


properties

IUPAC Name

6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-1-2-8-3(6)10-4(7)9-2/h1H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHJTVMOGGJPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274789
Record name 6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine

CAS RN

10581-62-1
Record name 6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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